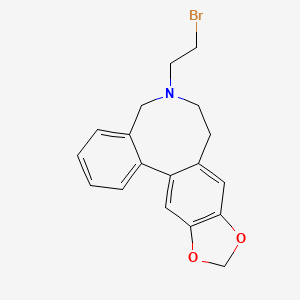

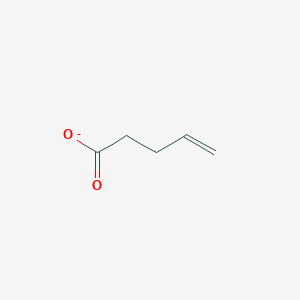

Pent-4-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pent-4-enoate is a pentenoate having the double bond at the 4-position. It is a conjugate base of a pent-4-enoic acid.

Aplicaciones Científicas De Investigación

1. Cellular Metabolism and Energy Production Pent-4-enoate impacts cellular metabolism, including alterations in redox state, glycolysis, and fatty acid oxidation. In perfused rat hearts, pent-4-enoate increased O₂ consumption and stimulated palmitate oxidation in potassium-arrested hearts. However, its effects on palmitate oxidation varied under different conditions of ATP consumption by myocardial cells. This variability suggests that pent-4-enoate's influence on fatty acid oxidation is dependent on the cellular energy state and metabolic demand (Hiltunen et al., 1978).

2. Interaction with Cellular Metabolites Pent-4-enoate's metabolism in the heart seems to proceed via propionyl-CoA, impacting the concentration of tricarboxylic acid-cycle intermediates. This process influences other metabolic pathways, including the accumulation of tricarboxylic acid-cycle intermediates, primarily due to malate, indicating an intricate interaction between pent-4-enoate metabolism and cellular energy production (Hiltunen, 1978).

3. Impact on Citrulline Synthesis Pent-4-enoate has been found to inhibit citrulline synthesis in rat liver mitochondria. This inhibition is significant, pointing towards pent-4-enoate's potential impact on mitochondrial energy metabolism and its consequences on various metabolic processes, such as carbamoyl phosphate synthesis or mitochondrial ornithine uptake (Glasgow & Chase, 1976).

4. Influence on Hepatic Metabolism Pent-4-enoate also exhibits significant effects on hepatic metabolism. It has been shown to inhibit urea synthesis in isolated rat hepatocytes, primarily due to its influence on the concentration of N-acetyl-L-glutamate, a crucial activator of carbamoyl-phosphate synthase-I. This effect outlines pent-4-enoate's significant role in modulating liver metabolism and its potential implications for urea cycle disorders (Aoyagi et al., 1979).

5. Effects on Renal Function Pent-4-enoate has been studied for its impact on renal function, particularly on free water, bicarbonate, and phosphate excretion in dogs. The findings indicate that pent-4-enoate can alter proximal tubular reabsorption, emphasizing the fatty acids' role as a significant energy source for proximal tubular metabolism (Kleinman & Levin, 1975).

Propiedades

Fórmula molecular |

C5H7O2- |

|---|---|

Peso molecular |

99.11 g/mol |

Nombre IUPAC |

pent-4-enoate |

InChI |

InChI=1S/C5H8O2/c1-2-3-4-5(6)7/h2H,1,3-4H2,(H,6,7)/p-1 |

Clave InChI |

HVAMZGADVCBITI-UHFFFAOYSA-M |

SMILES |

C=CCCC(=O)[O-] |

SMILES canónico |

C=CCCC(=O)[O-] |

Sinónimos |

4-pentenoate 4-pentenoic acid 4-pentenoic acid, potassium salt 4-pentenoic acid, sodium salt pent-4-enoate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,4,5-Trimethoxy-10-oxo-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-14-yl) (Z)-2-methylbut-2-enoate](/img/structure/B1234819.png)

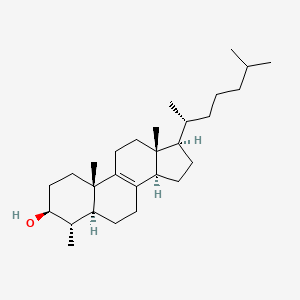

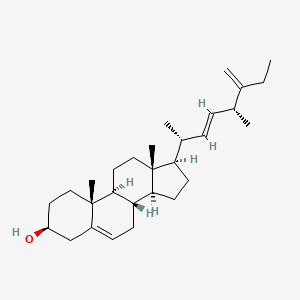

![(3S,8S,9S,10R,13R,14S,17R)-17-[(Z,2R)-5,6-dimethylhept-4-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1234821.png)